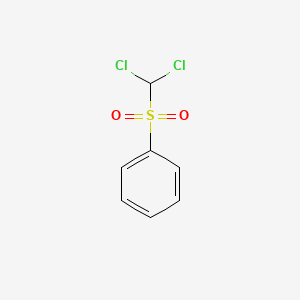

Sulfone, dichloromethyl phenyl

Description

Historical Context and Evolution of Sulfone Applications in Organic Synthesis

The journey of sulfones in organic synthesis has been one of continuous evolution. Initially recognized for their chemical stability, sulfones were often considered as simple, unreactive functionalities. However, over time, chemists began to unlock the synthetic potential of the sulfonyl group. A significant milestone in this evolution was the recognition that the sulfonyl group can effectively stabilize an adjacent carbanion, a feature that has been extensively exploited in carbon-carbon bond-forming reactions. thieme-connect.com

This capability led to the development of several named reactions that have become fundamental tools for synthetic chemists. For instance, the Ramberg–Bäcklund reaction, which converts α-halo sulfones into alkenes, and the Julia olefination, which provides a stereoselective route to alkenes from sulfones and aldehydes, highlight the power of sulfone chemistry. thieme-connect.com The historical development of such reactions transformed the perception of sulfones from mere stable entities to pluripotent synthetic intermediates. researchgate.net Their application has expanded to include their use as leaving groups in elimination and substitution reactions, and as activators for Michael additions. thieme-connect.comrsc.org This progression has solidified the role of sulfones as indispensable tools in the construction of diverse and complex molecular architectures. nih.gov

Importance of Halogenated Sulfones in Enabling Chemical Transformations

The introduction of a halogen atom at the α-position to the sulfonyl group dramatically enhances the synthetic utility of sulfones. acs.org This halogenation provides a reactive handle that enables a wide array of chemical transformations. The electron-withdrawing nature of both the sulfonyl group and the halogen atom increases the acidity of the α-proton, facilitating the formation of α-sulfonyl carbanions under mild basic conditions. researchgate.net

These carbanions are valuable nucleophiles in a variety of reactions. For example, the carbanion of chloromethyl phenyl sulfone participates in the Darzens condensation with aldehydes and ketones to furnish α,β-epoxysulfones, which are themselves versatile synthetic intermediates. oup.comresearchgate.net Furthermore, α-halogenated sulfones are precursors for vicarious nucleophilic substitution (VNS) reactions, a powerful method for the C-H functionalization of electron-deficient aromatic and heteroaromatic compounds. oup.com The halogen atom in α-halo sulfones can also be displaced in nucleophilic substitution reactions, although this can be competitive with deprotonation. researchgate.net The ability of halogenated sulfones to serve as precursors to radicals and to participate in metal-catalyzed cross-coupling reactions further underscores their importance in modern organic synthesis. rsc.orgresearchgate.net

Scope and Research Trajectories for Dichloromethyl Phenyl Sulfone in Advanced Chemical Science

Dichloromethyl phenyl sulfone, with its two chlorine atoms alpha to the sulfonyl group, is a reagent of significant interest in advanced chemical science. Its synthesis is typically achieved through the oxidation of a corresponding dichloromethyl phenyl sulfide (B99878) precursor. ontosight.ai This compound combines the stabilizing effect of the phenylsulfonyl group with the reactivity imparted by the two chlorine atoms, opening up unique avenues for chemical transformations.

Current research on dichloromethyl phenyl sulfone explores its utility as a precursor to the (benzenesulfonyl)dichloromethyl anion. This carbanion has been shown to react effectively with epoxides in a regioselective manner, leading to the formation of γ-hydroxy dichloromethyl sulfones. cas.cn This reactivity is notably different from its difluorinated analog, highlighting the specific role of the chlorine atoms. cas.cn

Furthermore, the carbanion generated from dichloromethyl phenyl sulfone is a key intermediate in reactions with nitroarenes. Depending on the substrate and reaction conditions, it can participate in either Darzens-type condensations or vicarious nucleophilic substitution of hydrogen, demonstrating its versatility in constructing complex molecular frameworks. oup.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dichloromethylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O2S/c8-7(9)12(10,11)6-4-2-1-3-5-6/h1-5,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYHKXAPREQUMAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70185439 | |

| Record name | Sulfone, dichloromethyl phenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31540-74-6 | |

| Record name | Sulfone, dichloromethyl phenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031540746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC170765 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170765 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfone, dichloromethyl phenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Dichloromethyl Phenyl Sulfone and Its Analogues

Direct Synthesis Routes for Dichloromethyl Phenyl Sulfone

Direct synthesis methods are tailored to construct the precise structure of dichloromethyl phenyl sulfone, often involving the transformation of a closely related precursor.

While not extensively documented for dichloromethyl phenyl sulfone specifically, hydrolytic methods represent a potential pathway based on analogous reactions for other α-halosulfones. This strategy typically involves the cleavage of a more complex precursor molecule under aqueous conditions to yield the target sulfone. Research on related compounds, such as α-halo-β-ketosulfones, demonstrates the viability of this approach. For instance, the hydrolysis of 2-chloro-2-methylsulfonyl-1-phenylethanone in the presence of a base successfully yields chloromethyl methyl sulfone cdnsciencepub.com. Similarly, cold aqueous alkaline hydrolysis can convert α,α-dibromo-β-ketosulfones into the corresponding dibromomethyl sulfones cdnsciencepub.com. This suggests that a suitably designed dichlorinated precursor could potentially be hydrolyzed to form dichloromethyl phenyl sulfone.

A common and effective strategy for preparing sulfones is the oxidation of their corresponding sulfoxide (B87167) precursors. This redox-mediated transformation is often the final step in a multi-stage synthesis. The process involves treating the sulfoxide with a suitable oxidizing agent to introduce the second oxygen atom to the sulfur center. For dichloromethyl phenyl sulfone, this would involve the oxidation of dichloromethyl phenyl sulfoxide.

An analogous and well-established industrial process is the synthesis of 4,4'-dichlorodiphenyl sulfone, where the sulfoxide precursor is oxidized with hydrogen peroxide in a glacial acetic acid medium. This reaction proceeds with high efficiency, affording the final sulfone product in excellent yield (90.2%) and purity (99.7%) after cooling and filtration google.com. The general applicability of this method underscores its potential for the high-yield synthesis of dichloromethyl phenyl sulfone from its sulfoxide.

General Strategies for Halomethyl Phenyl Sulfone Synthesis

General synthetic strategies provide broader access to the class of halomethyl phenyl sulfones and can be readily adapted for the synthesis of the dichloromethyl analogue. These methods focus on the two primary approaches to sulfone construction: oxidation of a sulfur precursor or formation of the aryl-sulfur bond.

The oxidation of thioethers (sulfides) is the most prevalent and straightforward method for the synthesis of sulfones. researchgate.netresearchgate.net In this approach, the thioether precursor corresponding to the target sulfone, such as phenyl(dichloromethyl)sulfane, is treated with an oxidizing agent ontosight.ai. A wide array of oxidants has been developed for this purpose, ranging from traditional reagents to modern, highly selective systems.

Hydrogen peroxide (H₂O₂) is a favored oxidant due to its low cost and the fact that its only byproduct is water, making it an environmentally benign choice. researchgate.net However, H₂O₂ often requires a catalyst to achieve high selectivity and reaction rates, preventing the reaction from stopping at the intermediate sulfoxide stage. organic-chemistry.org Various catalytic systems have been developed to facilitate this oxidation, as detailed in the table below.

Table 1: Selected Oxidative Methods for the Synthesis of Sulfones from Sulfides

| Sulfide (B99878) Substrate | Oxidant | Catalyst / Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Thioanisole | H₂O₂ | 2,2,2-Trifluoroacetophenone (B138007) | Methyl phenyl sulfone | 99% | organic-chemistry.org |

| Various aryl alkyl sulfides | H₂O₂ | Sodium tungstate (B81510) / Solvent-free | Corresponding sulfones | >99% | google.com |

| Dibenzothiophene | H₂O₂ | Perovskite (SrMn₀.₉₉Ru₀.₀₁O₃) / O₂ | Dibenzothiophene sulfone | >99% | scienmag.com |

| Various sulfides | H₂O₂ | Acetic acid | Corresponding sulfones | 50-100% | organic-chemistry.org |

| (Chloromethyl) phenyl sulfide | H₂O₂ | Tungsten or Molybdenum catalyst | (Chloromethyl) phenyl sulfone | N/A | google.com |

Sulfonylation reactions are fundamental for constructing the aromatic sulfone framework by forming the critical C(aryl)–SO₂ bond. thieme-connect.com These methods are broadly applicable and offer various routes to phenyl sulfones.

One of the oldest and most traditional methods is the Friedel-Crafts reaction , which involves the reaction of an aromatic compound with a sulfonylating agent like a sulfonyl chloride in the presence of a Lewis acid catalyst. jchemrev.com While effective, this method often requires harsh conditions.

More contemporary approaches have focused on transition-metal-catalyzed cross-coupling reactions, which proceed under milder conditions with greater functional group tolerance. A notable example is the gold-catalyzed sulfonylation of aryl iodides with sodium sulfinates. This method, facilitated by a ligand-enabled Au(I)/Au(III) redox cycle, is particularly effective for electron-rich aryl halides, which can be challenging substrates for other metal catalysts like palladium or copper acs.org.

Another modern strategy utilizes arylazo sulfones as precursors for sulfonyl radicals. rhhz.net Under thermal or photochemical conditions, these stable compounds can decompose to generate sulfonyl radicals, which can then be used in various transformations, including the functionalization of aromatic systems to form the desired sulfone structure rhhz.netsioc-journal.cn.

Table 2: Comparison of Sulfonylation Strategies for Aryl Sulfone Synthesis

| Method | Sulfonyl Source | Catalyst / Conditions | Advantages | Limitations | Reference |

|---|---|---|---|---|---|

| Friedel-Crafts Sulfonylation | Sulfonyl halides | Lewis Acids (e.g., AlCl₃) | Uses readily available starting materials | Harsh conditions, limited functional group tolerance | jchemrev.com |

| Gold-Catalyzed Coupling | Sodium sulfinates | Au(I)/Au(III) catalyst | Mild conditions, good for electron-rich arenes | Requires pre-functionalized arene (aryl iodide) | acs.org |

| Radical Sulfonylation | Arylazo sulfones | Heat or visible light | Metal-free, generates sulfonyl radicals | Scope can be dependent on radical stability | rhhz.netsioc-journal.cn |

In line with the principles of sustainable chemistry, significant research has been directed towards developing greener synthetic routes to sulfones. These methods aim to reduce waste, avoid hazardous reagents, and minimize energy consumption. researchgate.net

Organocatalysis has emerged as a powerful green tool. For example, the oxidation of sulfides can be catalyzed by a simple organic molecule like 2,2,2-trifluoroacetophenone, which activates hydrogen peroxide as a clean oxidant. This system achieves excellent yields for the conversion of sulfides to sulfones and avoids the use of toxic metal catalysts organic-chemistry.org.

Photocatalysis utilizes visible light as a renewable energy source to drive reactions at ambient temperature. This approach is highly consistent with green chemistry principles by reducing the need for heating and enabling novel transformations, such as the photosensitized aminosulfonylation of alkenes rsc.orgmdpi.com.

The development of advanced heterogeneous catalysts also contributes to greener processes. Perovskite oxide catalysts, for instance, can use molecular oxygen from the air as the terminal oxidant for converting sulfides to sulfones with near-perfect selectivity. These catalysts are highly stable, reusable, and minimize the reliance on precious metals scienmag.com. Furthermore, conducting reactions in environmentally benign solvents like water or under solvent-free conditions represents another key strategy for enhancing the sustainability of sulfone synthesis researchgate.netjchemrev.com.

Table 3: Overview of Green Chemistry Strategies in Sulfone Synthesis

| Green Strategy | Example Condition | Key Feature | Benefit | Reference |

|---|---|---|---|---|

| Organocatalysis | H₂O₂ with 2,2,2-trifluoroacetophenone catalyst | Metal-free oxidation | Avoids toxic metal waste, high selectivity | organic-chemistry.org |

| Photocatalysis | Visible light irradiation, photosensitizer | Use of light as an energy source | Room temperature reactions, reduced energy demand | rsc.orgmdpi.com |

| Advanced Catalysis | Perovskite catalyst (SrMn₁₋ₓRuₓO₃) with O₂ | Aerobic oxidation | Uses air as the oxidant, durable and recyclable catalyst | scienmag.com |

| Alternative Solvents | Reaction performed in water or solvent-free | Elimination of volatile organic solvents | Reduced pollution and waste | researchgate.netjchemrev.com |

Preparation of Related Fluorinated Sulfones as Precursors or Analogs

The introduction of fluorine into the methyl group of phenyl sulfone drastically alters the compound's chemical properties and reactivity. The following sections detail the synthetic approaches to key fluorinated analogues.

Fluoromethyl phenyl sulfone is a valuable reagent for nucleophilic monofluoromethylation. chemicalbook.com A common and efficient synthesis is a two-step process starting from methyl phenyl sulfoxide. orgsyn.orglookchem.com

The first step involves a "fluoro-Pummerer" reaction. Methyl phenyl sulfoxide is treated with diethylaminosulfur trifluoride (DAST) in chloroform. orgsyn.orglookchem.com An initiator, such as antimony trichloride (B1173362), is often added. lookchem.com This reaction can be exothermic and results in the formation of the intermediate, fluoromethyl phenyl sulfide. orgsyn.orglookchem.com This intermediate is often unstable and prone to polymerization at room temperature, necessitating its immediate use or storage at low temperatures under an inert atmosphere. tandfonline.com

In the second step, the crude fluoromethyl phenyl sulfide is oxidized to the more stable fluoromethyl phenyl sulfone. orgsyn.orgtandfonline.com A common oxidizing agent for this transformation is Oxone® (potassium peroxymonosulfate), typically used in a methanol (B129727)/water solvent system. orgsyn.orglookchem.com After the reaction, the product is isolated and can be purified by recrystallization from a solvent like hexane (B92381) to yield white crystals. lookchem.com

An alternative route has been developed using trichlorofluoromethane (B166822) (CFCl3) as a starting material. acs.org Reaction of CFCl3 with thiophenoxide can produce dichlorofluoromethyl phenyl sulfide. This sulfide is then oxidized to its corresponding sulfone using hydrogen peroxide in acetic acid. Subsequent reduction of the dichlorofluoromethyl phenyl sulfone with zinc in methanol yields a mixture of chlorofluoromethyl phenyl sulfone and the desired fluoromethyl phenyl sulfone. acs.org This method provides an alternative pathway from a readily available and inexpensive starting material. acs.org

Table 1: Synthesis of Fluoromethyl Phenyl Sulfone orgsyn.orglookchem.com

| Step | Reactants | Reagents | Product | Typical Yield |

| 1. Fluorination | Methyl phenyl sulfoxide | Diethylaminosulfur trifluoride (DAST), Antimony trichloride (catalyst) | Fluoromethyl phenyl sulfide | Not isolated (used directly) |

| 2. Oxidation | Fluoromethyl phenyl sulfide | Oxone® (potassium peroxymonosulfate) | Fluoromethyl phenyl sulfone | 80-90% (after recrystallization) |

Difluoromethyl phenyl sulfone (PhSO2CF2H) is a versatile building block in organofluorine chemistry, primarily because the acidic proton on the difluoromethyl group allows for its deprotonation to form a potent nucleophile, the (phenylsulfonyl)difluoromethyl anion (PhSO2CF2-). cas.cncas.cn This anion can then be used in a variety of reactions to create derivatives.

One major application is in nucleophilic additions to carbonyl compounds and epoxides. cas.cn For instance, the anion reacts with aldehydes to form β-hydroxy-α,α-difluoromethylsulfones. cas.cn While reactions with epoxides were initially reported as unsuccessful, a modified procedure involving pre-coordination of the epoxide with a Lewis acid like boron trifluoride etherate (BF3•OEt2) enables the ring-opening to proceed. cas.cn

Another key synthetic application is the use of difluoromethyl phenyl sulfone as a difluoromethylidene (=CF2) equivalent for the synthesis of 1,1-difluoro-1-alkenes. cas.cn This transformation involves the SN2 reaction of the (phenylsulfonyl)difluoromethide anion with primary alkyl halides (preferably iodides), followed by a base-induced elimination of the phenylsulfonyl group. cas.cn

Furthermore, copper-mediated cross-coupling reactions have been developed to synthesize difluoromethylated arenes from arylboronic acids. cas.cn These reactions utilize an in-situ formed "(PhSO2)CF2Cu" species. Palladium-catalyzed reactions have also been employed to synthesize 2,2-diaryl-1,1-difluoroethylenes from arylboronic acids and α-[(phenylsulfonyl)difluoromethyl]benzyl tosylates, which are themselves derived from the reaction of PhSO2CF2H with aldehydes. cas.cn

Table 2: Selected Reactions of Difluoromethyl Phenyl Sulfone (PhSO2CF2H) cas.cncas.cn

| Reaction Type | Electrophile/Substrate | Key Reagents | Product Type |

| Nucleophilic Addition | Aldehydes, Ketones | Base (e.g., t-BuOK) | β-Hydroxy-α,α-difluoromethylsulfones |

| Ring Opening | Epoxides | BF3•OEt2, Base | β-Hydroxy-γ,γ-difluoromethylsulfones |

| Alkylation/Elimination | Primary Alkyl Iodides | Base (e.g., t-BuOK) | 1,1-Difluoro-1-alkenes |

| Cross-Coupling | Arylboronic Acids | Cu catalyst | Difluoromethyl Arenes |

Azidodifluoromethyl phenyl sulfone is a stable, fluorinated azide (B81097) that serves as a synthetic equivalent of the azidodifluoromethyl anion. researchgate.netacs.org Its synthesis has been reported on a multi-gram scale, making it an accessible reagent for further transformations. acs.orgacs.orgnih.gov

The preparation starts from the commercially available difluoromethyl phenyl sulfone. acs.orgnih.gov The acidic C-H bond of the difluoromethyl group is deprotonated using a strong base, such as lithium bis(trimethylsilyl)amide (LiHMDS), in a suitable aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C). nih.gov The resulting anion is then quenched with an azide source, typically tosyl azide (TsN3), to yield the desired azidodifluoromethyl phenyl sulfone. acs.orgnih.gov The reaction is reported to be highly efficient, with yields around 90%. acs.orgnih.gov

This azide is a valuable intermediate, particularly for synthesizing N-difluoromethyl-substituted heterocycles. researchgate.netacs.org For example, it readily undergoes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with various terminal alkynes to produce N-[difluoro(phenylsulfonyl)methyl]-1,2,3-triazoles. acs.orgacs.org

Table 3: Synthesis of Azidodifluoromethyl Phenyl Sulfone acs.orgnih.gov

| Starting Material | Reagents | Solvent | Product | Yield |

| Difluoromethyl phenyl sulfone | 1. Lithium bis(trimethylsilyl)amide (LiHMDS)2. Tosyl azide (TsN3) | Tetrahydrofuran (THF) | Azidodifluoromethyl phenyl sulfone | ~90% |

Synthesis of α-Functionalized α,β-Unsaturated Sulfones

α-Functionalized α,β-unsaturated sulfones are important synthetic intermediates. Various methods have been developed for their preparation, offering access to compounds with diverse functionalities at the α-position.

A convenient one-pot synthesis of α-chloro and α-methoxy α,β-unsaturated sulfones utilizes a Wittig-Horner type reaction. tandfonline.comtandfonline.com This method starts from either chloromethyl phenyl sulfone or methoxymethyl phenyl sulfone. These precursors are treated with two equivalents of a strong base (such as n-butyllithium or lithium diisopropylamide) to generate a dianion. tandfonline.com This dianion is then reacted with diethyl chlorophosphate to form a phosphorylated anion intermediate. Without isolation, this intermediate reacts with various aldehydes and ketones to afford the target α-functionalized α,β-unsaturated sulfones in high yields. tandfonline.comtandfonline.com The reaction generally produces a mixture of E/Z isomers, with the ratio depending on the specific carbonyl compound used. tandfonline.com

Other methodologies for preparing functionalized unsaturated sulfones include olefin cross-metathesis. researchgate.net This strategy has been successfully applied to the reaction of vinyl sulfonamides with various olefins in the presence of a Hoveyda-Grubbs catalyst, providing a range of substituted products. researchgate.net

Furthermore, stereoselective methods have been developed to control the geometry of the double bond. For instance, the Peterson olefination using specialized silicon-based reagents allows for the highly Z-selective synthesis of α,β-unsaturated sulfones from aldehydes. organic-chemistry.org The reaction of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadienes with sulfonyl chlorides also provides a direct route to 2,4-diketosulfones, a specific class of functionalized unsaturated sulfones. rsc.org

Table 4: One-Pot Synthesis of α-Functionalized α,β-Unsaturated Sulfones via Wittig-Horner Reaction tandfonline.com

| Sulfone Precursor (X-CH2SO2Ph) | Carbonyl Compound (R1R2C=O) | Product (PhSO2C(X)=CR1R2) | Yield (%) |

| Chloromethyl phenyl sulfone | Benzaldehyde | α-Chloro-β-phenylvinyl phenyl sulfone | 88 |

| Chloromethyl phenyl sulfone | Cyclohexanone | 1-(α-Chlorophenylsulfonyl)methylidenecyclohexane | 85 |

| Methoxymethyl phenyl sulfone | Benzaldehyde | α-Methoxy-β-phenylvinyl phenyl sulfone | 86 |

| Methoxymethyl phenyl sulfone | Acetophenone | α-Methoxy-β-methyl-β-phenylvinyl phenyl sulfone | 81 |

Advanced Applications of Dichloromethyl Phenyl Sulfone and Analogous Sulfones in Synthetic Chemistry and Materials Science

Dichloromethyl Phenyl Sulfone as a Synthetic Building Block for Complex Molecules

Dichloromethyl phenyl sulfone serves as a valuable C1 building block in the synthesis of complex organic molecules. The presence of the phenylsulfonyl group acidifies the alpha-protons, facilitating deprotonation to form a stabilized carbanion. This carbanion can then participate in a variety of carbon-carbon bond-forming reactions, allowing for the introduction of a dichloromethyl group that can be further elaborated.

The synthetic utility of these building blocks has been demonstrated in the construction of intricate molecular frameworks. For instance, the dichloromethyl phenyl sulfone anion can react with various electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds. The resulting products can then undergo further transformations, including reduction, elimination, or substitution reactions, to generate a diverse array of functionalized molecules.

The strategic incorporation of the dichloromethyl phenyl sulfone unit allows for the stepwise and controlled assembly of complex structures. This approach has been utilized in the synthesis of natural products and other biologically active compounds where precise control over stereochemistry and functionality is paramount.

Role of Phenyl Sulfone Derivatives in Organofluorine Chemistry

Phenyl sulfone derivatives play a crucial role in organofluorine chemistry, particularly in the introduction of difluoromethylene (CF2) groups into organic molecules. The unique properties of fluorine atoms can significantly alter the biological and chemical properties of a molecule, making fluorinated compounds highly valuable in medicinal chemistry and materials science.

The difluoromethylene (CF2) group is often considered a bioisostere of an oxygen atom, a methylene (B1212753) group, or a carbonyl group. Its incorporation into biologically active compounds can lead to improved metabolic stability, increased lipophilicity, and enhanced binding affinity to target proteins. researchgate.net Phenyl sulfone derivatives provide a convenient and efficient means of introducing this important motif.

One common strategy involves the use of difluoromethyl phenyl sulfone (PhSO2CF2H). This reagent can be deprotonated to generate a nucleophilic difluoromethyl anion, which can then react with various electrophiles to introduce the CF2H group. Subsequent transformations can then be employed to convert the CF2H group into other valuable difluorinated functionalities.

Table 1: Examples of Biologically Active Compounds Synthesized Using Phenyl Sulfone-Mediated CF2 Incorporation

| Compound Class | Biological Activity | Reference |

|---|---|---|

| Fluorinated Nucleosides | Antiviral, Anticancer | researchgate.net |

| Fluorinated Steroids | Anti-inflammatory |

This table is illustrative and not exhaustive.

Difluoromethyl phenyl sulfone and its derivatives are highly versatile building blocks in organofluorine synthesis. The (phenylsulfonyl)difluoromethyl group can be readily transformed into other important fluorinated functional groups. cas.cn For example, the phenylsulfonyl group can be reductively cleaved to afford a difluoromethyl group (CF2H). Alternatively, elimination reactions can lead to the formation of a difluoromethylene (=CF2) group, a valuable synthon for the preparation of difluoroalkenes.

Furthermore, difluoromethyl phenyl sulfone can serve as a precursor to difluorocarbene (:CF2), a highly reactive intermediate that can participate in cycloaddition reactions to form difluorocyclopropanes. These transformations highlight the remarkable versatility of phenyl sulfone derivatives as platforms for accessing a wide range of fluorinated molecules. cas.cn

Sulfone-Enabled Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

The sulfone group is a powerful tool for facilitating a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. cruddengroup.com The electron-withdrawing nature of the sulfone moiety can activate adjacent C-H bonds for deprotonation and can also serve as an excellent leaving group in substitution and elimination reactions. rsc.org

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, is a widely used method for the synthesis of alkenes from aldehydes and ketones. wikipedia.org In this reaction, a phosphonate-stabilized carbanion reacts with a carbonyl compound to form an alkene, typically with high E-selectivity. wikipedia.orgnih.gov Sulfone-stabilized carbanions can also be employed in Horner-Wittig-type reactions. researchgate.net

The carbanion generated from a sulfone, such as dichloromethyl phenyl sulfone, can react with an aldehyde or ketone to form a β-hydroxysulfone intermediate. Subsequent elimination of the phenylsulfinate group yields the corresponding alkene. This methodology provides a valuable alternative to the traditional HWE reaction and has been applied to the synthesis of various substituted alkenes.

Table 2: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons Reaction |

|---|---|---|

| Reagent | Phosphonium (B103445) ylide | Phosphonate (B1237965) carbanion |

| Stereoselectivity | Generally Z-selective for unstabilized ylides | Generally E-selective |

| Reactivity of Reagent | Less nucleophilic, more basic | More nucleophilic, less basic |

Vinyl sulfones are versatile Michael acceptors, readily undergoing conjugate addition with a wide range of nucleophiles. nih.gov This reactivity is attributed to the strong electron-withdrawing ability of the sulfone group, which polarizes the carbon-carbon double bond. The resulting adducts can be further elaborated, making this a powerful strategy for the construction of complex molecules. nih.gov

The Michael addition of nucleophiles to vinyl sulfones has been employed in the synthesis of a variety of carbocyclic and heterocyclic systems. Furthermore, vinyl sulfones can participate in cycloaddition reactions, acting as dienophiles in Diels-Alder reactions or as 2π components in [3+2] cycloadditions. nih.govscispace.com These reactions provide efficient routes to cyclic and bicyclic structures containing the sulfone moiety, which can be retained or subsequently removed.

Applications in Medicinal Chemistry and Agrochemicals

The inherent chemical stability and the electron-withdrawing nature of the sulfone group make it a valuable pharmacophore and a key component in the design of modern agrochemicals.

The sulfone moiety is a key structural feature in numerous biologically active compounds and approved drugs. Its presence can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. While specific data on the direct incorporation of dichloromethyl phenyl sulfone into marketed drugs is limited in publicly available literature, the broader class of aryl sulfones is well-represented in medicinal chemistry.

The synthesis of sulfone-containing bioactive molecules often involves the oxidation of a corresponding sulfide (B99878) precursor. The versatility of the sulfone group allows it to act as a rigid linker, a hydrogen bond acceptor, and a modulator of electronic properties, all of which are critical for molecular recognition and biological activity.

Table 1: Examples of Bioactive Sulfone-Containing Compounds

| Compound Name | Biological Activity | Therapeutic Area |

|---|---|---|

| Dapsone | Antibacterial | Leprosy, dermatitis herpetiformis |

| Vismodegib | Anticancer (Hedgehog signaling pathway inhibitor) | Basal cell carcinoma |

| Apremilast | Anti-inflammatory (PDE4 inhibitor) | Psoriasis, psoriatic arthritis |

| Bicalutamide | Antiandrogen | Prostate cancer |

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves the modification of a complex molecule at a late step in its synthesis. This approach allows for the rapid generation of analogs for structure-activity relationship (SAR) studies without the need for de novo synthesis. Sulfone and sulfonamide groups can serve as versatile handles for LSF.

Recent advancements have demonstrated that sulfonamides can be converted into sulfonyl radical intermediates, which can then participate in a variety of transformations to introduce new functional groups into a drug candidate. While direct examples employing dichloromethyl phenyl sulfone are not prevalent, the principles of these LSF strategies could potentially be applied to molecules containing this moiety. For instance, a photocatalytic approach has been described for the late-stage functionalization of sulfonamides, allowing for their conversion to sulfones.

The sulfone group is a key component in a number of commercially successful pesticides. Its presence can enhance the efficacy and selectivity of the active ingredient. Research in this area is focused on the design and synthesis of novel sulfone derivatives with improved activity against a range of pests, including insects and mites.

A recent study detailed the synthesis of a series of novel sulfone compounds and their evaluation as insecticides against key lepidopteran pests. The results highlighted the potential of the sulfone scaffold in the development of new-generation agrochemicals.

Table 2: Insecticidal Activity of Novel Sulfone Derivatives against Spodoptera litura

| Compound ID | LC50 (mg/L) |

|---|---|

| W-27 | 0.1205 |

| W-29 | 0.1262 |

Data sourced from a study on novel sulfone derivatives, demonstrating the potential of this class of compounds in agrochemical development. Specific data for dichloromethyl phenyl sulfone was not available.

Integration of Sulfone Moieties in Polymer Science and Advanced Materials

The incorporation of sulfone groups into polymer backbones imparts a unique combination of properties, including high thermal stability, excellent mechanical strength, and good chemical resistance. These characteristics make sulfone-containing polymers valuable in a range of high-performance applications.

Poly(arylene ether sulfone)s (PAES) are a major class of engineering thermoplastics characterized by the presence of ether and sulfone linkages in an aromatic backbone. The synthesis of these polymers typically involves a nucleophilic aromatic substitution reaction between a bisphenol and an activated dihalide, such as 4,4′-dichlorodiphenyl sulfone. The properties of the resulting polymer can be tailored by varying the monomers and the degree of sulfonation.

The sulfone group's rigidity and polarity contribute to the high glass transition temperatures (Tg) and excellent mechanical properties of these polymers.

Table 3: Thermal Properties of Common Sulfone Polymers

| Polymer | Abbreviation | Heat Deflection Temperature (°C) |

|---|---|---|

| Polysulfone | PSU | 174 |

| Polyethersulfone | PESU | 204 |

This table summarizes the heat deflection temperatures of common commercial sulfone polymers, illustrating the high thermal stability imparted by the sulfone moiety.

The functionalization of polymer backbones with sulfone groups is a key strategy for modifying their properties and expanding their applications. For instance, the introduction of sulfone moieties can enhance the performance of polymer photocatalysts for hydrogen evolution from water. The sulfone group can act as an electron transfer site and improve the polymer's interaction with water, thereby increasing photocatalytic efficiency.

Methods for functionalizing polymers with sulfone groups include post-polymerization modification, where a pre-existing polymer is chemically altered, and the copolymerization of sulfone-containing monomers. Lithiation followed by reaction with an electrophile is one method for the post-functionalization of polysulfones.

Spectroscopic and Advanced Characterization Techniques for Sulfones

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of a phenyl sulfone is dominated by strong absorptions corresponding to the S=O stretching vibrations of the sulfone group. These are typically observed as two distinct bands:

Asymmetric S=O Stretching: A strong band in the region of 1350-1300 cm⁻¹ . researchgate.net

Symmetric S=O Stretching: A strong band in the region of 1180-1140 cm⁻¹ . researchgate.net

For dichloromethyl phenyl sulfone , the FT-IR spectrum would be expected to exhibit these characteristic sulfone peaks. In addition, other significant absorptions would include:

Aromatic C-H Stretching: Weak to medium bands above 3000 cm⁻¹.

Aromatic C=C Stretching: Medium intensity bands in the 1600-1450 cm⁻¹ region. nih.gov

C-Cl Stretching: Absorptions in the fingerprint region, typically between 800-600 cm⁻¹, corresponding to the dichloromethyl group.

Table 3: Expected FT-IR Absorption Bands for Dichloromethyl Phenyl Sulfone

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Asymmetric Stretching | -SO₂- | 1350 - 1300 | Strong |

| Symmetric Stretching | -SO₂- | 1180 - 1140 | Strong |

| Aromatic Stretching | C-H | > 3000 | Weak-Medium |

| Aromatic Stretching | C=C | 1600 - 1450 | Medium |

| Stretching | C-Cl | 800 - 600 | Medium-Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. In electron ionization (EI) mass spectrometry, the molecular ion (M⁺) is formed, which then undergoes fragmentation to produce smaller, characteristic ions.

For the related compound chloromethyl phenyl sulfone (Molecular Weight: 190.65 g/mol ), the mass spectrum shows significant peaks at m/z values of 141, 125, 77, and 51. nih.gov The fragmentation can be rationalized as follows:

m/z 141: Loss of the chloromethyl radical (•CH₂Cl) from the molecular ion, resulting in the phenylsulfonyl cation [C₆H₅SO₂]⁺.

m/z 125: Loss of an oxygen atom from the [C₆H₅SO₂]⁺ fragment, giving the [C₆H₅SO]⁺ ion.

m/z 77: Represents the phenyl cation [C₆H₅]⁺, formed by the loss of SO₂ from the [C₆H₅SO₂]⁺ fragment.

m/z 51: A common fragment arising from the decomposition of the phenyl ring.

For dichloromethyl phenyl sulfone (Molecular Weight: ~225.1 g/mol , considering ³⁵Cl isotopes), the fragmentation pattern would be expected to be analogous. The molecular ion peak should be observable, and its isotopic pattern, showing contributions from ³⁵Cl and ³⁷Cl, would be characteristic. Key expected fragments would include:

[M - •CHCl₂]⁺: A peak corresponding to the phenylsulfonyl cation [C₆H₅SO₂]⁺ at m/z 141.

[C₆H₅]⁺: A prominent peak at m/z 77 for the phenyl cation.

Fragments containing the dichloromethyl group, such as [CHCl₂]⁺, would also be expected, showing a characteristic isotopic pattern for two chlorine atoms.

Thermal Analysis Techniques for Material Properties

Thermal analysis is crucial for determining the material properties of sulfones, providing insights into their thermal stability and phase behavior. These techniques are fundamental in assessing the suitability of sulfone-based materials for various applications, particularly those involving elevated temperatures.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. For dichloromethyl phenyl sulfone, DSC would be employed to determine key thermal transitions.

Glass Transition Temperature (Tg): In the case of a polymeric form of dichloromethyl phenyl sulfone, the Tg would be observed as a step-like change in the heat flow. This temperature signifies the transition from a rigid, glassy state to a more flexible, rubbery state. For example, hyperbranched poly(phenylene sulfone) has been shown to have a Tg of around 203°C.

Melting Point (Tm): For a crystalline form of dichloromethyl phenyl sulfone, the melting point would appear as an endothermic peak on the DSC thermogram, indicating the temperature at which the solid phase transitions to a liquid.

Crystallization Temperature (Tc): Upon cooling from the melt, the temperature at which the substance crystallizes would be observed as an exothermic peak.

The data obtained from DSC analysis provides critical information about the material's working temperature range and processing conditions.

Table 1: Hypothetical DSC Data for Dichloromethyl Phenyl Sulfone

| Thermal Transition | Temperature (°C) | Enthalpy (J/g) |

|---|---|---|

| Glass Transition (Tg) | Data not available | Not applicable |

| Melting Point (Tm) | Data not available | Data not available |

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for evaluating the thermal stability of dichloromethyl phenyl sulfone. The analysis involves heating a small sample on a precision balance inside a furnace and recording the weight loss as the temperature increases.

The key information derived from a TGA curve includes:

Onset of Decomposition: The temperature at which significant weight loss begins, indicating the start of thermal degradation.

Decomposition Profile: The rate and temperature ranges of mass loss, which can reveal single or multi-step degradation processes. For instance, studies on aromatic poly(ether sulfone)s show major decomposition occurring in the range of 370–680°C.

Residual Mass: The amount of material remaining at the end of the analysis, which can indicate the formation of a char residue.

TGA is typically performed under an inert atmosphere (e.g., nitrogen) to study thermal decomposition or in an oxidative atmosphere (e.g., air) to assess oxidative stability. Research on hyperbranched poly(phenylene sulfone) has indicated a decomposition temperature of around 430°C in both air and nitrogen atmospheres.

Table 2: Hypothetical TGA Data for Dichloromethyl Phenyl Sulfone under Nitrogen Atmosphere

| Parameter | Value |

|---|---|

| Onset Decomposition Temperature (Tonset) | Data not available |

| Temperature at 5% Weight Loss (Td5) | Data not available |

| Temperature at Maximum Decomposition Rate | Data not available |

Chromatographic Methods for Purity and Molecular Weight Distribution

Chromatographic techniques are indispensable for separating components of a mixture, allowing for the determination of purity and, in the case of polymers, the distribution of molecular weights.

Should dichloromethyl phenyl sulfone be used as a monomer to create a polymer, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), would be the primary method for characterizing its molecular weight distribution. GPC separates molecules based on their hydrodynamic volume in solution.

The process involves dissolving the polymer sample in a suitable solvent, such as dimethylformamide (DMF) or dimethylacetamide (DMAC), and passing it through a column packed with porous gel. Larger polymer chains are excluded from the pores and elute first, while smaller chains penetrate the pores to varying extents and elute later.

The data from GPC allows for the calculation of several important parameters:

Number-Average Molecular Weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-Average Molecular Weight (Mw): An average that takes into account the molecular weight of each chain.

Polydispersity Index (PDI): The ratio of Mw/Mn, which indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse sample where all chains have the same length.

Table 3: Hypothetical GPC Data for Poly(dichloromethyl phenyl sulfone)

| Parameter | Value |

|---|---|

| Number-Average Molecular Weight (Mn) | Data not available |

| Weight-Average Molecular Weight (Mw) | Data not available |

| Polydispersity Index (PDI) | Data not available |

Advanced Surface and Solid-State Characterization

To fully understand the three-dimensional structure and arrangement of atoms in dichloromethyl phenyl sulfone, advanced solid-state characterization techniques are necessary.

X-ray crystallography is a powerful technique for determining the atomic and molecular structure of a crystalline solid. By irradiating a single crystal of dichloromethyl phenyl sulfone with an X-ray beam, a diffraction pattern is generated. The analysis of the positions and intensities of the diffracted beams allows for the precise determination of the arrangement of atoms within the crystal lattice.

This technique provides detailed structural information, including:

Bond Lengths: The distances between bonded atoms. For example, in various sulfone compounds, S=O bond distances typically range from 1.392(5) to 1.463(3) Å, and S-C bond distances are in the range of 1.743(7) to 1.790(3) Å. nih.gov

Bond Angles: The angles between adjacent bonds. The O-S-O bond angles in sulfones generally vary from 116.7(2)° to 120.61(8)°. nih.gov

Torsion Angles: The dihedral angles that define the conformation of the molecule.

Unit Cell Dimensions: The parameters of the basic repeating unit of the crystal lattice.

Intermolecular Interactions: The presence and nature of non-covalent interactions, such as hydrogen bonds or van der Waals forces, that influence the packing of molecules in the crystal.

Table 4: Representative Crystallographic Data Parameters for Sulfones

| Parameter | Description | Typical Value Range |

|---|---|---|

| Crystal System | The symmetry of the unit cell. | Varies (e.g., Monoclinic, Orthorhombic) |

| Space Group | The symmetry of the crystal structure. | Varies (e.g., P21/n) |

| a, b, c (Å) | Unit cell dimensions. | Compound-specific |

| α, β, γ (°) | Unit cell angles. | Compound-specific |

| S=O Bond Length (Å) | Distance between sulfur and oxygen atoms. | 1.39 - 1.46 |

| C-S-C Bond Angle (°) | Angle between the two carbon-sulfur bonds. | 101 - 107 |

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis of Dichloromethyl Phenyl Sulfone

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly sensitive surface analysis technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top few atomic layers of a solid sample. fu-berlin.debris.ac.uk The technique involves irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the surface. fu-berlin.de

The fundamental principle of XPS is based on the photoelectric effect. fu-berlin.de When an X-ray photon of a known energy (hν) interacts with an atomic core level, it can transfer its energy to a core electron. fu-berlin.de If the photon's energy is sufficient, the electron is ejected from the atom with a specific kinetic energy (E_kin). fu-berlin.de The binding energy (E_bind) of the electron, which is characteristic of the element and its chemical environment, can then be determined using the following equation:

E_bind = hν - E_kin - φ

where φ is the work function of the spectrometer. fu-berlin.de Since the mean free path of the ejected photoelectrons in a solid is very short, the majority of the detected electrons originate from the top 1-10 nanometers of the surface, making XPS a surface-sensitive technique. fu-berlin.de

For a compound such as dichloromethyl phenyl sulfone, XPS analysis can provide invaluable information about the surface chemistry. It can confirm the presence and quantify the relative concentrations of carbon, oxygen, sulfur, and chlorine on the sample's surface. More importantly, the high energy resolution of XPS allows for the determination of the chemical states of these elements by observing small shifts in their core-level binding energies, known as chemical shifts. bris.ac.uk

For instance, the sulfur in the sulfone group (R-SO₂-R') will have a characteristic S 2p binding energy that is significantly higher than that of sulfur in a sulfide (B99878) (R-S-R') or thiol (R-SH) state, due to the highly oxidizing environment created by the two oxygen atoms. rsc.orgukm.mythermofisher.com Similarly, the binding energies of the carbon atoms will vary depending on their bonding partners (C-C, C-H, C-S, or C-Cl). The chlorine atoms in the dichloromethyl group (-CHCl₂) will also exhibit a specific Cl 2p binding energy.

Detailed Research Findings

While specific XPS studies focusing exclusively on dichloromethyl phenyl sulfone are not widely available in the public literature, the analysis of related poly(phenylene sulfone) and other organosulfur compounds provides a strong basis for predicting the expected XPS data. rsc.orgukm.myresearchgate.net Research on various sulfone-containing polymers has consistently shown that the S 2p peak for the sulfone group appears at a high binding energy, typically in the range of 168.0 to 169.0 eV. rsc.orgukm.my This is a direct result of the high oxidation state of sulfur in the sulfone moiety.

The analysis of an XPS spectrum for dichloromethyl phenyl sulfone would involve acquiring high-resolution spectra for the C 1s, O 1s, S 2p, and Cl 2p regions. Deconvolution of these spectra would then be performed to identify the different chemical states contributing to each peak.

Expected Binding Energies from XPS Analysis:

The following table summarizes the expected core-level binding energies for the different elements in dichloromethyl phenyl sulfone, based on data from analogous compounds. These values are typically referenced to the adventitious carbon C 1s peak at 284.8 eV. thermofisher.com

| Element | Core Level | Functional Group | Expected Binding Energy (eV) |

| Sulfur | S 2p | Phenyl-S O₂- | 168.0 - 169.0 |

| Oxygen | O 1s | SO ₂ | ~532.0 |

| Chlorine | Cl 2p | -CHCl ₂ | 200.0 - 201.0 |

| Carbon | C 1s | C -C (phenyl) | 284.8 |

| Carbon | C 1s | C -S (phenyl) | 285.5 - 286.5 |

| Carbon | C 1s | -C HCl₂ | 286.0 - 287.0 |

Data is compiled from typical values for similar functional groups found in the literature. rsc.orgukm.mythermofisher.com

The intensity of each peak, corrected by the appropriate atomic sensitivity factors, can be used to determine the relative elemental composition of the surface. This quantitative analysis can verify the stoichiometry of the compound on the material's surface. Any deviation from the expected stoichiometry could indicate surface contamination or degradation.

Q & A

Q. What are the recommended laboratory synthesis methods for dichloromethyl phenyl sulfone?

Dichloromethyl phenyl sulfone can be synthesized via nucleophilic substitution of methyl phenyl sulfone using chlorine gas (Cl₂) under UV light or sulfuryl chloride (SO₂Cl₂) as a chlorinating agent. Ensure reactions are conducted in anhydrous conditions with rigorous temperature control (e.g., 40–60°C) to avoid side products like trichlorinated derivatives .

Q. What analytical techniques are optimal for characterizing dichloromethyl phenyl sulfone?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR for structural elucidation; ³⁵Cl NMR or NQR to study chlorine electronic environments .

- Mass Spectrometry (GC-MS) : For molecular weight confirmation and purity assessment.

- FTIR Spectroscopy : To identify sulfone (S=O) stretching bands near 1300–1150 cm⁻¹ .

Q. What safety protocols are critical when handling dichloromethyl phenyl sulfone?

- PPE : EN166-certified safety goggles, nitrile gloves, and lab coats.

- Ventilation : Use fume hoods to prevent inhalation of volatile intermediates.

- Storage : Keep in airtight containers away from bases (risk of decomposition) and in well-ventilated areas .

Advanced Research Questions

Q. How do electronic effects influence the reactivity of dichloromethyl phenyl sulfone in nucleophilic substitution reactions?

The electron-withdrawing nature of the chlorine atoms increases the electrophilicity of the sulfone group, accelerating reactions with nucleophiles (e.g., amines, thiols). ³⁵Cl NQR data reveal reduced electron density at the chlorine atoms, which correlates with enhanced reactivity in polar solvents like DMF .

Q. How can researchers resolve contradictions in kinetic data for dichloromethyl phenyl sulfone reactions?

Discrepancies often arise from solvent polarity, temperature, or catalyst effects. For example:

Q. What role does dichloromethyl phenyl sulfone play in high-performance polymer synthesis?

It serves as a monomer or crosslinking agent in poly(ether sulfones) (PES) and poly(aryl ether ketones) (PAEK). Its thermal stability (>300°C) and sulfone group rigidity enhance polymer mechanical properties .

Q. How can solvent systems be optimized for dichloromethyl phenyl sulfone reactions?

- Polar aprotic solvents : DMF or DMSO enhance solubility and reaction rates.

- Binary mixtures : 90% DMF-H₂O improves nucleophilic substitution kinetics by balancing solubility and reactivity .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.